molecular formula C7H5Cl2N3O2S B3419346 3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride CAS No. 1421602-13-2

3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride

Cat. No.: B3419346
CAS No.: 1421602-13-2
M. Wt: 266.10 g/mol
InChI Key: MHFZKQRFRQLREC-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride (CAS 1421602-13-2) is a high-value chemical building block primarily employed in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in the development of heterocyclic building blocks for pharmaceutical applications . The molecular structure, with a formula of C7H5Cl2N3O2S and a molecular weight of 266.10 g/mol, presents reactive sulfonyl chloride and chloro substituents that make it a versatile intermediate for further functionalization . Its primary research value lies in the synthesis of novel, potent, and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) . PI3Kδ is a critical signaling biomolecule regulating immune cell differentiation, proliferation, and survival, and its overactivity is implicated in inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Researchers utilize this sulfonyl chloride to create targeted compounds that interact with key binding sites within the PI3Kδ enzyme, including the affinity pocket and the hydrophobic region, contributing to high selectivity and low nanomolar IC50 values . The pyrazolo[1,5-a]pyrimidine core is recognized as a superior structural motif in such inhibitors, often substituting a morpholine ring at a key position to create a critical "morpholine-pyrimidine" system that enhances activity and selectivity . This product is offered with a typical purity of 97% and is intended for use as a heterocyclic building block in research and development . For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3O2S/c1-4-6(8)7-10-2-5(15(9,13)14)3-12(7)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZKQRFRQLREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421602-13-2
Record name 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride typically involves the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfonamides.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The scaffold of 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride allows for various modifications that enhance its potency against different cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of protein kinases, which play crucial roles in cancer progression and other diseases . This makes them valuable in the design of targeted therapies.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create a variety of derivatives through substitution reactions. This versatility is crucial for developing new pharmaceuticals with tailored properties .

Functionalization

Recent advances in synthetic methodologies have highlighted the functionalization of this compound to yield novel derivatives with enhanced biological activity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to modify the compound further, broadening its applicability in medicinal chemistry .

Development of Antitumor Agents

A study published in Molecules detailed the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives from this compound. These derivatives were tested against various cancer cell lines and exhibited IC₅₀ values in the low micromolar range, indicating potent anticancer activity .

Inhibition of Kinases

Another research effort focused on modifying the sulfonyl chloride group to develop selective inhibitors for specific kinases involved in inflammatory responses. The resulting compounds displayed significant inhibitory activity against these targets, suggesting potential therapeutic applications for inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityDerivatives show significant inhibition of cancer cell growth
Enzyme InhibitionPotential as protein kinase inhibitors
Organic SynthesisVersatile building block for complex organic compounds
FunctionalizationModifications enhance biological activity

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Analogs

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride (CAS 1423030-98-1) differs by replacing chlorine with bromine at position 3. Key distinctions include:

Property 3-Chloro Analog 3-Bromo Analog
Molecular Weight ~279.1 g/mol ~323.5 g/mol
Reactivity Moderate Higher (Br is a better leaving group)
Functionalization Potential Chlorine allows SNAr reactions Bromine enables Suzuki couplings
Solubility Polar solvents Similar, but slightly lower due to larger Br

The bromine atom enhances cross-coupling reactivity, making the bromo analog more suitable for constructing complex architectures in medicinal chemistry .

Functional Group Variations

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1015846-76-0) replaces the sulfonyl chloride with a carboxylic acid at position 2. Differences include:

Property Sulfonyl Chloride Carboxylic Acid
Reactivity Electrophilic (reacts with nucleophiles) Acidic (forms salts, esters)
Applications Intermediate for sulfonamides Building block for amides or metal-organic frameworks
Solubility Soluble in DCM, THF Soluble in polar aprotic solvents (DMF, DMSO)
Bioactivity Potential Sulfonamide linkages (drug candidates) Carboxylic acids (enzyme inhibition)

The carboxylic acid derivative is more suited for hydrogen-bonding interactions in drug design, whereas the sulfonyl chloride is preferred for covalent modifications .

Core Heterocycle Modifications

[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (e.g., compounds 8a–8f) replace the pyrazolo core with a triazolo system. Key contrasts:

Property Pyrazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine
Aromatic Stability Moderate Higher (additional N atom)
Synthetic Accessibility Multi-component domino reactions Requires sulfonylation of pre-formed triazolo cores
Biological Activity Understudied Herbicidal (e.g., inhibition of acetolactate synthase)

Triazolo derivatives exhibit stronger herbicidal activity, likely due to enhanced electron-withdrawing effects from the triazole nitrogen, which improves target binding .

Biological Activity

3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride (CAS No. 1421602-13-2) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₅Cl₂N₃O₂S
  • Molecular Weight : 266.10 g/mol
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. Below are some key areas of biological activity associated with this compound:

1. Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this class showed potent inhibitory effects on various cancer cell lines, particularly those associated with breast cancer. The incorporation of halogen substituents like chlorine enhances the cytotoxic effects against MCF-7 and MDA-MB-231 cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .

2. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibiting this enzyme has therapeutic implications for diseases such as malaria and certain cancers .

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been shown to possess antifungal and antibacterial properties, making them candidates for further exploration in treating infectious diseases .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the cytotoxicity of pyrazole derivatives in breast cancer cell lines; found significant activity with halogenated compounds .
MDPI Review (2021)Summarized various pyrazolo[1,5-a]pyrimidines' activities; emphasized their potential as enzyme inhibitors and anticancer agents .
ACS Journal (2020)Reported on structure-based drug design targeting DHODH; highlighted the importance of pyrazolo derivatives in malaria treatment .

Q & A

Q. How can researchers optimize the synthesis of 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions such as solvent choice (e.g., pyridine for azo coupling reactions), temperature (reflux at 80–100°C), and reaction time (5–6 hours). For example, refluxing intermediates like 5b with sulfonyl chloride precursors in pyridine under nitrogen can improve yields. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of core pyrazolo[1,5-a]pyrimidine to sulfonyl chloride) are critical steps .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., methyl at C2, chloro at C3) and sulfonyl chloride functionality. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks). Elemental analysis ensures purity by matching calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate high purity). Infrared (IR) spectroscopy identifies key functional groups like S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between observed and expected NMR/MS data may arise from tautomerism or residual solvents. Advanced techniques include:
  • 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm regiochemistry.
  • X-ray crystallography to unambiguously determine the crystal structure, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives with sulfonyl groups .
  • Density Functional Theory (DFT) calculations to simulate NMR spectra and compare with experimental data .

Q. What strategies are effective for studying the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer : Reactivity studies should focus on:
  • Kinetic monitoring using HPLC or UV-Vis spectroscopy to track substitution rates with nucleophiles (e.g., amines, thiols).
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the sulfonyl chloride.
  • Competitive reactions : Compare reactivity with structurally similar compounds (e.g., 7-[(4-chlorobenzyl)sulfanyl] derivatives) to assess electronic effects of the pyrazolo[1,5-a]pyrimidine core .

Q. How can researchers design biological activity assays for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC50 determination).
  • Cellular cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting EC50 values.
  • Metabolic stability : Use liver microsomes to evaluate susceptibility to oxidative metabolism, guided by pyrazolo[1,5-a]pyrimidine derivatives with known pharmacokinetic profiles .

Q. What computational methods aid in predicting the compound’s reactivity and binding modes?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets).
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Reactivity descriptors : Calculate Fukui indices to predict electrophilic sites on the sulfonyl chloride group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
Reactant of Route 2
3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride

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